2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole derivative characterized by a methyl group at the 4-position of the triazole ring, a pyridin-4-yl substituent at the 5-position, and a sulfanyl acetamide moiety at the 3-position. Its structure allows for diverse interactions with biological systems, making it a candidate for studies in neurobiology, inflammation, and oncology .
Properties
Molecular Formula |
C10H11N5OS |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5OS/c1-15-9(7-2-4-12-5-3-7)13-14-10(15)17-6-8(11)16/h2-5H,6H2,1H3,(H2,11,16) |
InChI Key |
XLKMEHXPPDZPBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives similar to 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been synthesized and tested against various fungal strains. A study highlighted the effectiveness of certain triazole derivatives against Candida species, demonstrating minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole .
Antibacterial Activity
The triazole moiety is also associated with antibacterial properties. Compounds with similar structures have shown promising results against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. For example, a series of triazole derivatives were synthesized and screened for their antibacterial efficacy, revealing significant activity against multidrug-resistant strains .
Anticancer Properties
The potential anticancer activity of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been explored through various studies. Some derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of triazole derivatives and their biological activity is crucial for drug design. SAR studies have shown that modifications to the pyridine and triazole rings can enhance antifungal and antibacterial activities. For instance, substituents on the pyridine ring significantly influence the compound's ability to inhibit fungal growth .
Synthesis and Characterization
The synthesis of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the sulfanyl group and acetamide moiety. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a class of 1,2,4-triazole-3-thioacetamides. Structural variations in this family include:
Structure-Activity Relationships (SAR)
Pyridin-3-yl (VUAA-1): Shows strong Orco activation but lower specificity . Pyridin-2-yl (OLC-15): Associated with antagonist activity, suggesting steric or electronic effects from ortho-substitution .
Triazole Substituents: 4-Methyl (target): Smaller alkyl groups may reduce steric hindrance compared to ethyl or allyl .
Acetamide Modifications: N-Aryl groups (e.g., isopropylphenyl in OLC-12): Increase hydrophobicity, enhancing membrane permeability .
Physicochemical and Pharmacological Data
- Melting Points : Pyridin-4-yl derivatives (e.g., compound 5o in ) exhibit high melting points (237–240°C), suggesting strong crystalline packing.
- Spectroscopic Data :
- Biological Activity :
Therapeutic Potential
Biological Activity
The compound 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The synthesized compound has shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing that certain derivatives exhibit lower MIC values compared to traditional antibiotics.
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 | |
| Escherichia coli | 15 | |
| Enterococcus faecalis | 20 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
The mechanism by which 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The triazole ring may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through activation of caspases and modulation of cell cycle progression.
- Binding Affinity Studies : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer pathways .
Case Studies
Recent research has focused on the structure–activity relationships (SAR) of similar compounds to elucidate their biological efficacy.
Case Study 1: Antimicrobial Efficacy
A study synthesized various triazole derivatives and tested their antimicrobial activity. The results indicated that modifications to the pyridine ring significantly enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Properties
Another study investigated the anticancer properties of triazole derivatives on multiple cell lines. The findings suggested that compounds with specific substituents on the triazole ring exhibited superior cytotoxicity compared to others, highlighting the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound is synthesized via alkylation of triazole thione derivatives with α-chloroacetamides in the presence of KOH, followed by condensation reactions. For example, Paal-Knorr condensation modifies the amino group at the 4th position of the triazole ring to introduce pyrolium fragments, enhancing structural complexity . Catalytic systems like pyridine and Zeolite (Y-H) under reflux (150°C) are used to optimize yields .
Q. How is the chemical structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on spectral characterization. ¹H-NMR and ¹³C-NMR are critical for verifying substituent positions and backbone integrity. For instance, resonance peaks corresponding to pyridinyl protons (δ 8.5–8.7 ppm) and methyl groups (δ 2.1–2.3 ppm) confirm regioselective synthesis .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Anti-exudative activity (AEA) is evaluated in rodent models (e.g., carrageenan-induced paw edema in rats). At 10 mg/kg, derivatives of this scaffold reduce inflammation comparably to diclofenac sodium (8 mg/kg), with efficacy quantified via edema volume reduction ratios .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer : Reaction parameters such as catalyst loading (e.g., 0.01 M pyridine), solvent polarity, and temperature (e.g., 150°C under oil bath) significantly influence yields. Purification via recrystallization from ethanol or chromatography (silica gel, CHCl₃/MeOH) enhances purity . Parallel synthesis of analogs with varying alkyl/aryl substituents helps identify optimal reaction conditions .
Q. What structure-activity relationships (SAR) govern its anti-exudative activity?
- Methodological Answer : Substitutions at the triazole and pyridine rings modulate activity. For example:
- Electron-withdrawing groups (e.g., halogens) on the pyridine ring enhance AEA by improving binding to inflammatory targets.
- Alkylsulfanyl chains increase lipophilicity, enhancing membrane permeability .
Comparative studies with analogs (e.g., cyclohexyl or adamantyl substituents) reveal that bulkier groups reduce solubility but improve target affinity .
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer : Contradictions often arise from variations in substituent effects or assay conditions. For example:
- Dose-dependent discrepancies : Validate activity across multiple concentrations (e.g., 1–100 µM) to identify optimal therapeutic windows .
- Species-specific responses : Cross-validate results in human cell lines (e.g., THP-1 macrophages) and rodent models to ensure translational relevance .
Q. What advanced pharmacological profiling methods are recommended?
- Methodological Answer :
- Enzymatic assays : Use colorimetric methods (e.g., tyrosinase inhibition) to quantify target engagement. For example, diphenolase activity inhibition is measured at 475 nm, with IC₅₀ values calculated via nonlinear regression .
- Pharmacokinetic studies : Evaluate metabolic stability using liver microsomes and plasma protein binding assays to predict in vivo behavior .
Q. What experimental design principles apply to anti-exudative activity studies?
- Methodological Answer :
- Randomized block designs : Assign treatments to minimize bias (e.g., four replicates with five rats per group) .
- Control groups : Include positive controls (e.g., diclofenac) and vehicle-treated animals to baseline activity .
- Dose standardization : Use 10 mg/kg for test compounds and 8 mg/kg for reference drugs to ensure comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
